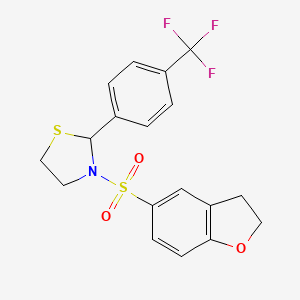
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine is a useful research compound. Its molecular formula is C18H16F3NO3S2 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse studies and findings.
Synthesis and Characterization
The synthesis of thiazolidine derivatives often involves multi-step organic reactions. The compound in focus can be synthesized through a reaction involving 2,3-dihydrobenzofuran sulfonyl derivatives and trifluoromethyl phenyl thiazolidines. Characterization techniques such as NMR, mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer activity. For instance, a study reported that certain thiazolidine analogs showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and B16F10 (melanoma) cells. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Cytotoxic Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.4 |
| Analog 1 | B16F10 | 8.7 |
| Analog 2 | MCF-7 | 12.3 |
Anti-inflammatory Effects
In addition to anticancer properties, thiazolidine derivatives have shown promising anti-inflammatory effects. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TNF-alpha: 70% IL-6: 65% | 10 |
| Control (Standard Drug) | TNF-alpha: 85% IL-6: 80% | 10 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is closely related to their chemical structure. Substituents on the phenyl ring and the sulfonyl group play crucial roles in modulating activity. For example, the introduction of trifluoromethyl groups has been associated with enhanced potency against certain cancer cell lines .
Figure 1: Proposed SAR for Thiazolidine Derivatives
Structure Activity Relationship
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of thiazolidine derivatives for their cytotoxic effects on MCF-7 cells. The study found that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups .
- Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of these compounds demonstrated that specific thiazolidines significantly reduced inflammation markers in an animal model of arthritis .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c19-18(20,21)14-3-1-12(2-4-14)17-22(8-10-26-17)27(23,24)15-5-6-16-13(11-15)7-9-25-16/h1-6,11,17H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJWYNVPRWZDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














